

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidoacetic Acid

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Compound of Interest

Compound Name: Azidoacetic Acid

Cat. No.: B096781

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Introduction

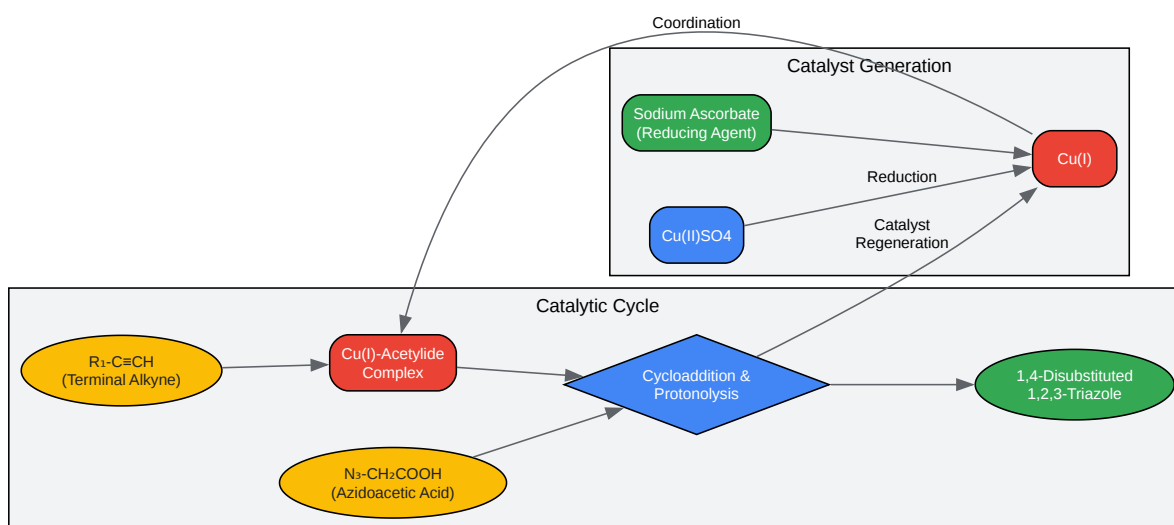
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.^[1] This reaction is celebrated for its high efficiency, broad applicability, stereospecificity, and the formation of only benign byproducts.^[1] The CuAAC reaction facilitates the covalent linkage of two molecular building blocks, one functionalized with an azide and the other with a terminal alkyne, to yield a stable 1,4-disubstituted 1,2,3-triazole.^[2] This powerful ligation chemistry operates under mild, often aqueous conditions, making it exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.^[3]

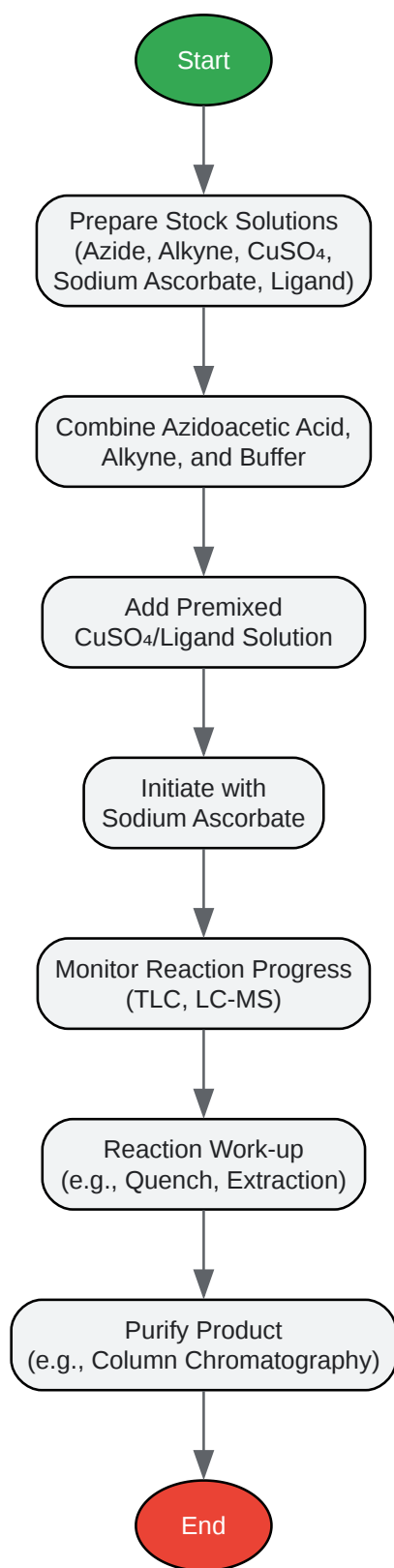
Azidoacetic acid is a versatile building block for introducing the azide functionality. Its carboxylic acid group provides a handle for further derivatization or for modulating the physicochemical properties of the target molecule. These application notes provide a detailed experimental setup for performing a CuAAC reaction using **azidoacetic acid**.

Reaction Mechanism and Workflow

The CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium

ascorbate.[3] The Cu(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.[4] This is followed by coordination of the azide, a cyclization step, and subsequent protonation to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst.[4] To enhance the stability and catalytic activity of the Cu(I) ion, and to prevent oxidative homocoupling of the alkyne, a stabilizing ligand is often employed.[3] Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are particularly useful for bioconjugation reactions in aqueous media.[2][3]





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